Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound with the molecular formula C14H10ClN3O2. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological and pharmaceutical activities
Preparation Methods
The synthesis of methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of isoflavone and 3-aminopyrazole. The reaction can be carried out under microwave irradiation to obtain 5,6-diarylpyrazolo[1,5-a]pyrimidines or through conventional heating to yield 6,7-diarylpyrazolo[1,5-a]pyrimidines . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired product and yield.
Chemical Reactions Analysis
Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antifungal activities against phytopathogenic fungi.
Medicine: It is being explored for its potential pharmaceutical applications, including its use as an antifungal agent.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from its ability to inhibit the growth of phytopathogenic fungi by interfering with their cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5,6-Diarylpyrazolo[1,5-a]pyrimidines: These compounds are synthesized under microwave irradiation and have shown antifungal activities.
6,7-Diarylpyrazolo[1,5-a]pyrimidines: These compounds are synthesized through conventional heating and also exhibit antifungal properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities.
Properties
Molecular Formula |
C14H10ClN3O2 |
---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C14H10ClN3O2/c1-20-14(19)12-7-11(9-5-3-2-4-6-9)17-13-10(15)8-16-18(12)13/h2-8H,1H3 |
InChI Key |
ITBGBRDMHUMHSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C(C=NN12)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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